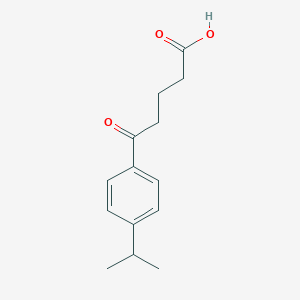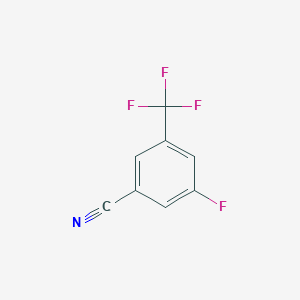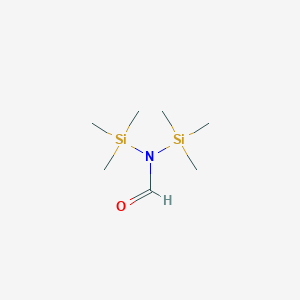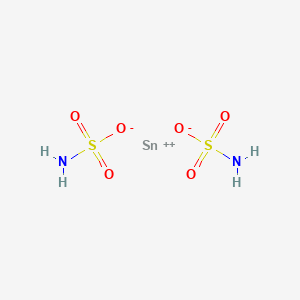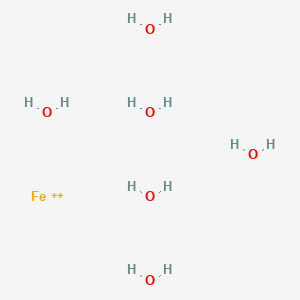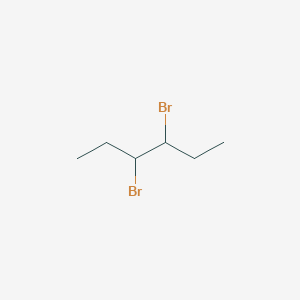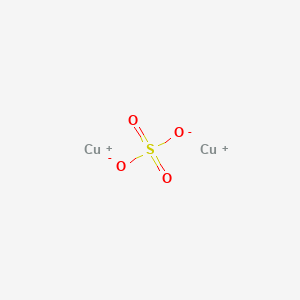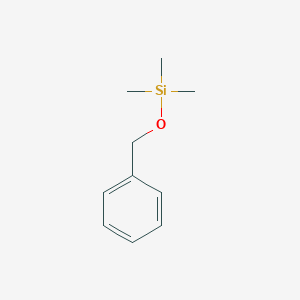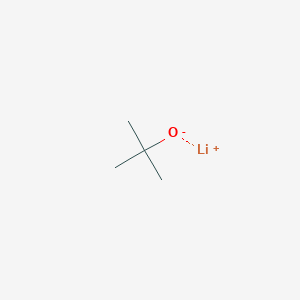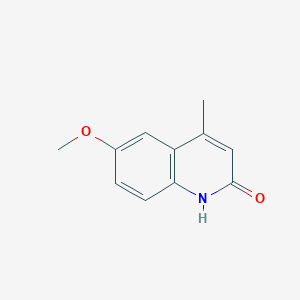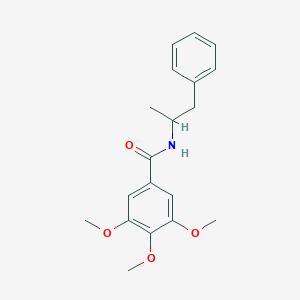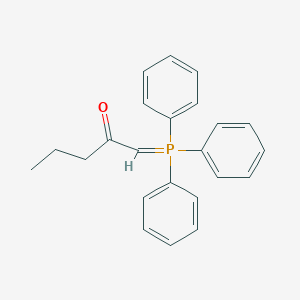
Butyrylmethylenetriphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrylmethylenetriphenylphosphorane is a chemical compound that belongs to the class of phosphoranes. It is a yellow to brown colored solid that is used in various scientific research applications. This compound is synthesized by reacting triphenylphosphine with butyraldehyde. The resulting compound has a unique mechanism of action that makes it useful in various biochemical and physiological studies. In
Mechanism Of Action
The mechanism of action of Butyrylmethylenetriphenylphosphorane involves the formation of a ylide intermediate. The ylide intermediate reacts with various electrophiles such as aldehydes, ketones, and esters to form the corresponding alkene products. The ylide intermediate is stabilized by the electron-withdrawing effect of the triphenylphosphine group.
Biochemical And Physiological Effects
Butyrylmethylenetriphenylphosphorane has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, Butyrylmethylenetriphenylphosphorane has been shown to modulate the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase.
Advantages And Limitations For Lab Experiments
Butyrylmethylenetriphenylphosphorane has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Butyrylmethylenetriphenylphosphorane has some limitations. It is toxic and must be handled with care. In addition, it is not very soluble in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are several future directions for the use of Butyrylmethylenetriphenylphosphorane in scientific research. One direction is the development of new synthetic methods using Butyrylmethylenetriphenylphosphorane as a catalyst. Another direction is the use of Butyrylmethylenetriphenylphosphorane as a tool for the study of enzyme mechanisms. Finally, there is potential for the use of Butyrylmethylenetriphenylphosphorane in the development of new drugs for the treatment of cancer and inflammation.
Conclusion:
Butyrylmethylenetriphenylphosphorane is a versatile compound that has many scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it useful in various fields of study. While there are limitations to its use, the potential for future research and development is promising.
Synthesis Methods
The synthesis of Butyrylmethylenetriphenylphosphorane involves the reaction of triphenylphosphine with butyraldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, which results in the formation of Butyrylmethylenetriphenylphosphorane.
Scientific Research Applications
Butyrylmethylenetriphenylphosphorane is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as alcohols, ketones, and esters. It is also used in the synthesis of natural products such as steroids and terpenes. In addition, Butyrylmethylenetriphenylphosphorane is used as a catalyst in various reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction.
properties
CAS RN |
17615-01-9 |
|---|---|
Product Name |
Butyrylmethylenetriphenylphosphorane |
Molecular Formula |
C23H23OP |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(triphenyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C23H23OP/c1-2-12-20(24)19-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-19H,2,12H2,1H3 |
InChI Key |
XWWBUOZFYYYPJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-PENTAN-2-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



